Ezeprogind

Description

Properties

IUPAC Name |

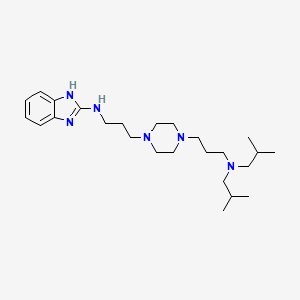

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKKWCPJBTXWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615539-20-3 | |

| Record name | AZP-2006 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezeprogind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EZEPROGIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ezeprogind's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezeprogind (AZP2006) is a first-in-class, orally available small molecule therapeutic candidate under investigation for neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP). Its core mechanism of action revolves around the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to enhanced lysosomal function. By stabilizing the PGRN-PSAP complex, this compound initiates a cascade of downstream effects that collectively combat the pathological hallmarks of neurodegeneration, including tauopathy and neuroinflammation. Preclinical and early-stage clinical data suggest a promising safety profile and potential disease-modifying effects. This document provides a detailed technical overview of this compound's mechanism of action, supported by available data and experimental insights.

Core Mechanism of Action: Enhancing Lysosomal Function

This compound's primary therapeutic target is the interaction between progranulin (PGRN), a crucial neurotrophic and anti-inflammatory factor, and prosaposin (PSAP), a protein essential for lysosomal enzyme activity.[1][2]

This compound acts as a molecular chaperone, binding to and stabilizing the PGRN-PSAP complex.[3] This stabilization is critical for the proper trafficking and function of both proteins within the endo-lysosomal pathway. The enhanced integrity of this complex leads to several beneficial downstream effects within neurons:

-

Increased Lysosomal Progranulin and Prosaposin: By preventing the premature degradation of the complex, this compound ensures higher levels of functional PGRN and PSAP are delivered to the lysosomes.

-

Enhanced Lysosomal Hydrolase Activity: The increased availability of PSAP, a cofactor for several lysosomal hydrolases, boosts the overall catabolic capacity of the lysosome.

-

Improved Clearance of Pathological Proteins: The enhanced lysosomal function facilitates the degradation of misfolded and aggregated proteins, such as hyperphosphorylated tau and amyloid-beta, which are central to the pathology of many neurodegenerative diseases.[3]

Signaling Pathway of this compound's Core Mechanism

Caption: this compound stabilizes the PGRN-PSAP complex, enhancing its delivery to the lysosome.

Downstream Effects on Neuronal Pathophysiology

The enhancement of lysosomal function by this compound leads to significant downstream effects on key pathological processes in neurodegenerative diseases.

Reduction of Tau Pathology

Preclinical studies have consistently demonstrated this compound's ability to reduce the burden of hyperphosphorylated tau (pTau), a hallmark of tauopathies like PSP and Alzheimer's disease.[2] This is achieved through the enhanced lysosomal clearance of tau aggregates.

Attenuation of Neuroinflammation

Neuroinflammation, primarily driven by the activation of microglia, is a critical component of neurodegeneration. This compound has been shown to inhibit microglial activation and reduce the production of pro-inflammatory cytokines.[1] This anti-inflammatory effect is believed to be mediated by the increased levels of neuroprotective progranulin.

Signaling Pathway of Downstream Effects

Caption: this compound's downstream effects include reduced tau pathology and neuroinflammation.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Data

| Experimental Model | Treatment | Key Findings | Reference |

| Primary rat neuron/microglia co-cultures with Aβ42 | Nanomolar concentrations of this compound | Promoted neuron survival and prevented neurite loss. Increased progranulin secretion. Inhibited microglial activation and pro-inflammatory cytokine production. Decreased tau phosphorylation. | [1] |

| Rat motor neurons with glutamate-induced injury | 3-100 nM this compound | Maintained motor neuron survival at 60-80% of control. Protected neurite network. | [4] |

Preclinical In Vivo Data

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Senescence Accelerated Mouse-Prone 8 (SAMP8) | 3 mg/kg/day (oral administration) | Prevented or reversed cognitive deficits. Decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. | [1] |

| Tau-overexpressing mice | Not specified | Decreased tau phosphorylation. | [1] |

Phase 2a Clinical Trial Data (PSP Patients)

| Biomarker | Treatment Group (60 mg/day for 12 weeks) | Placebo Group | Reference |

| Plasma Progranulin | Elevated relative to baseline | Not specified | [1] |

| CSF Progranulin | Less decline than placebo | Decline from baseline | [1] |

| CSF Total Tau | Reduced compared to baseline | Not specified | [1] |

| CSF Phospho-Tau181 | Reduced compared to baseline | Not specified | [1] |

Experimental Protocols

In Vitro Neuron-Microglia Co-culture Model of Neuroinflammation

This experimental model is designed to assess the neuroprotective and anti-inflammatory effects of this compound in a cellular environment that mimics the neuroinflammatory conditions of Alzheimer's disease.

Methodology Workflow

Caption: Workflow for the in vitro neuron-microglia co-culture experiment.

Detailed Steps:

-

Cell Culture: Primary cortical neurons and microglia are isolated from neonatal rats and co-cultured.

-

Induction of Injury: Neuroinflammation and neuronal damage are induced by exposing the co-cultures to Aβ42 oligomers.

-

Treatment: The injured co-cultures are treated with a range of concentrations of this compound.

-

Endpoint Analysis: After a defined incubation period, various endpoints are measured to assess the effects of this compound. This includes assays for cell viability (neuron survival), immunocytochemistry for neurite network integrity, ELISA for progranulin and cytokine levels, and Western blotting for pTau levels.

In Vivo Senescence Accelerated Mouse-Prone 8 (SAMP8) Model

The SAMP8 mouse model is utilized to evaluate the in vivo efficacy of this compound in an animal model that exhibits age-related cognitive decline and some pathological features of Alzheimer's disease.

Methodology Workflow

Caption: Workflow for the in vivo SAMP8 mouse model experiment.

Detailed Steps:

-

Animal Model: Aged SAMP8 mice are used as the experimental group, with a control group receiving a vehicle.

-

Treatment: this compound is administered orally on a chronic basis (e.g., daily for several weeks or months).

-

Behavioral Assessment: Cognitive function is assessed using standard behavioral tests such as the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.

-

Biochemical Analysis: Following the behavioral testing, brain tissue is collected for biochemical analysis to quantify levels of pTau, Aβ, markers of oxidative stress, and neuroinflammatory cytokines.

Conclusion and Future Directions

This compound presents a novel, multi-faceted mechanism of action for the treatment of neurodegenerative diseases. By targeting the PGRN-PSAP axis to enhance lysosomal function, it addresses two of the core pathologies of diseases like PSP and Alzheimer's: protein aggregation and neuroinflammation. The available preclinical and early clinical data are encouraging, demonstrating a good safety profile and target engagement.

Future research will focus on further elucidating the downstream signaling pathways affected by this compound and confirming its efficacy in larger, longer-term clinical trials. The successful development of this compound could represent a significant advancement in the therapeutic landscape for a range of devastating neurodegenerative disorders.

References

- 1. Age-related metabolic and neurodegenerative changes in SAMP8 mice | Aging [aging-us.com]

- 2. alzforum.org [alzforum.org]

- 3. Senescent accelerated prone 8 (SAMP8) mice as a model of age dependent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]

Ezeprogind: A Deep Dive into its Chemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezeprogind (also known as AZP2006) is a novel, orally available small molecule currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2] It represents a first-in-class therapeutic agent that targets the progranulin (PGRN) pathway, a critical component in lysosomal function and neuronal survival.[1] This technical guide provides a comprehensive overview of the chemical structure, quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways of this compound.

Chemical Structure and Properties

This compound is a benzimidazole derivative with the following chemical identity:

-

IUPAC Name: N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

-

Chemical Formula: C₂₅H₄₄N₆

-

Molecular Weight: 428.66 g/mol

-

SMILES String: CC(C)CN(CC(C)C)CCCN1CCN(CC1)CCCNc2nc3ccccc3[nH]2

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₄N₆ | PubChem |

| Molecular Weight | 428.66 g/mol | TargetMol |

| Appearance | Solid | TargetMol |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |

Preclinical and Clinical Data

Pharmacokinetic Properties

Phase 1 clinical trials in healthy male volunteers have provided initial pharmacokinetic data for this compound.

| Parameter | Description | Finding | Study Population |

| Dose Range (Single Ascending Dose) | Single oral doses administered. | 3 to 500 mg | 64 healthy male volunteers |

| Dose Range (Multiple Ascending Dose) | Daily oral doses administered for 10 days. | 30, 60, and 120 mg/day | 24 healthy male volunteers |

| Absorption | Rate at which the drug enters the bloodstream. | Rapidly absorbed. | Healthy male volunteers |

| Distribution | The extent of drug distribution in body tissues. | Widely distributed in tissues. | Healthy male volunteers |

| Half-life | Time for the drug concentration to reduce by half. | Approximately 30 days. | Patients with PSP |

| CSF Concentration | Drug concentration in the cerebrospinal fluid. | Reached about 3% of plasma levels. | Patients with PSP |

Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have demonstrated the pharmacodynamic effects and potential efficacy of this compound.

| Study Type | Model | Key Findings |

| In Vitro | Primary rat neuron/microglia co-cultures exposed to Aβ₄₂ | Promoted neuron survival, prevented neurite loss, increased progranulin secretion, inhibited microglial activation and proinflammatory cytokine production, and decreased tau phosphorylation.[3] |

| In Vitro | Rat motor neurons damaged with glutamate | Maintained survival of motor neurons at concentrations of 3-100 nM.[4] |

| In Vivo | Senescence Accelerated Mouse-Prone 8 (SAMP8) mice | Prevented or reversed cognitive deficits, decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation.[3] |

| In Vivo | SOD1 G93A mouse model of ALS | Reduced the death of SOD1 G93A motor neurons.[4] |

| Phase 2a Clinical Trial | Patients with Progressive Supranuclear Palsy (PSP) | Well-tolerated at 60 mg/day. Elevated plasma progranulin relative to baseline. Reduced total tau and phospho-tau181 in CSF compared to baseline. Numerical improvements in PSP-Rating Scale score and gait score.[3] |

Experimental Protocols

In Vitro Neuroprotection Assay in Rat Motor Neurons

This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary motor neurons.

1. Cell Culture:

- Isolate motor neurons from the spinal cords of embryonic rats.

- Culture the motor neurons in a suitable medium.

2. Glutamate-Induced Injury:

- Induce neuronal damage by exposing the cultured motor neurons to glutamate.

3. Treatment with this compound:

- Culture the glutamate-damaged motor neurons with varying concentrations of this compound (e.g., 3-300 nM) for 48 hours.

- Include a positive control group treated with Riluzole.

4. Assessment of Neuroprotection:

- Quantify motor neuron survival using appropriate cell viability assays.

- Assess the integrity of the neurite network.

In Vivo Study in SOD1 G93A Mouse Model of ALS

This protocol evaluates the efficacy of this compound in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).

1. Animal Model:

- Utilize the SOD1 G93A transgenic mouse model, which exhibits a progressive motor neuron disease phenotype.

2. Treatment Regimen:

- Administer this compound to the SOD1 G93A mice. The specific dose, route, and duration of administration should be defined based on preliminary studies.

3. Outcome Measures:

- Monitor the survival of motor neurons in the spinal cord.

- Assess motor performance and disease progression using standardized behavioral tests.

Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP)

This section outlines the key design elements of the Phase 2a clinical trial of this compound in patients with PSP.

1. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled trial.

2. Patient Population:

- Enroll 36 male and female patients aged 40 to 80 with a diagnosis of probable or possible PSP.[3]

3. Treatment Arms:

- Patients are randomized to receive either this compound (e.g., 60 mg daily) or a placebo as an oral solution for a specified duration (e.g., 3 months).[2][3]

4. Outcome Measures:

- Primary: Safety and tolerability.[3]

- Secondary and Exploratory:

- Pharmacokinetics of this compound.

- Biomarkers in cerebrospinal fluid (CSF) and plasma, including total tau, phospho-tau181, amyloid-beta, and progranulin.[3]

- Clinical efficacy assessed using the PSP-Rating Scale and gait analysis.[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, leading to enhanced lysosomal function.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of neurodegeneration.

References

- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]

Ezeprogind: A Technical Overview of its Discovery and Development for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezeprogind (formerly AZP2006) is a novel, orally available small molecule under investigation for the treatment of neurodegenerative disorders, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2] Its unique mechanism of action centers on the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, aiming to restore lysosomal function, a critical cellular process implicated in the pathogenesis of various neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

Introduction: The Rationale for Targeting the Progranulin-Prosaposin Axis

Neurodegenerative diseases such as PSP, Alzheimer's disease, and Parkinson's disease are often characterized by the accumulation of misfolded proteins, including tau and alpha-synuclein.[1][4] Lysosomal dysfunction is increasingly recognized as a key contributor to this pathology, as the lysosome is responsible for clearing cellular debris and aggregated proteins.[2] Progranulin (PGRN), a growth factor with neurotrophic and anti-inflammatory properties, and its co-factor prosaposin (PSAP), are crucial for proper lysosomal function.[1] this compound was developed to target this axis, with the hypothesis that stabilizing the PGRN-PSAP complex would enhance lysosomal activity and thereby mitigate the downstream pathological cascades of neurodegeneration.

Mechanism of Action

This compound is a progranulin protein stimulant that is believed to act by stabilizing the interaction between PGRN and PSAP.[1] This stabilization is thought to facilitate the trafficking of this complex to the lysosome via cell surface receptors like Sortilin and LRP1. Within the lysosome, the enhanced levels of functional PGRN and PSAP are proposed to improve the degradation of pathogenic protein aggregates, reduce neuroinflammation, and promote neuronal survival and synaptogenesis.[1][2]

Caption: Proposed mechanism of action of this compound.

Preclinical Development

This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of neurodegenerative diseases.

In Vitro Studies

In primary rat cortical neurons co-cultured with microglia and exposed to amyloid-beta 42 (Aβ42), this compound demonstrated neuroprotective effects.[5] It was shown to increase neuronal survival, prevent neurite loss, and increase the secretion of progranulin.[5] Furthermore, it inhibited microglial activation and the production of pro-inflammatory cytokines.[5] In in vitro models of Amyotrophic Lateral Sclerosis (ALS) where motor neuron injury was induced by glutamate, this compound maintained the survival of motor neurons at concentrations ranging from 3-100 nM.[6]

In Vivo Studies

Preclinical studies in tauopathy mouse models, including the P301S and THY-Tau22 transgenic mice, have shown that this compound can decrease the hyperphosphorylation of tau, enhance neuronal survival, reduce neuroinflammation, and promote synaptogenesis.[1][3] In the SAMP8 mouse model of accelerated aging, chronic oral administration of this compound was reported to prevent or reverse cognitive deficits, while also decreasing levels of phosphorylated tau, amyloid-beta, oxidative stress, and neuroinflammation.[5]

Table 1: Summary of Key Preclinical Findings

| Model System | Key Findings | Reference |

| Primary rat neuron/microglia co-cultures (Aβ42-induced injury) | Promoted neuron survival and prevented neurite loss. Increased progranulin secretion. Inhibited microglial activation and proinflammatory cytokine production. Decreased tau phosphorylation. | |

| In vitro ALS model (glutamate-induced motor neuron injury) | Maintained motor neuron survival at 3-100 nM concentrations. | [6] |

| Tauopathy mouse models (P301S and THY-Tau22) | Decreased tau hyperphosphorylation. Enhanced neuronal survival. Mitigated neuroinflammation. Promoted synaptogenesis. | [3] |

| SAMP8 mouse model of accelerated aging | Prevented/reversed cognitive deficits. Decreased phosphorylated tau, Aβ, oxidative stress, and neuroinflammation. | [5] |

Experimental Protocols

While specific protocols for this compound studies are proprietary, a general approach to measuring tau phosphorylation involves Western blotting or ELISA.[7]

-

Western Blotting: Brain tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, AT100 for pThr212/pSer214, PHF-1 for pSer396/pSer404) and total tau. Densitometry is used to quantify the ratio of phosphorylated to total tau.

-

ELISA: Commercially available ELISA kits can be used to quantify specific phosphorylated tau species in biological samples.

Neuronal viability can be assessed using various methods:

-

Immunocytochemistry: Staining for neuronal markers such as NeuN or MAP2, followed by cell counting.[7]

-

MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure: Mice are trained over several days to find the hidden platform using distal visual cues. Latency to find the platform and the path taken are recorded. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.[8][9][10][11][12]

Clinical Development

This compound has progressed through Phase 1 and Phase 2a clinical trials, primarily in patients with PSP.

Phase 1 Studies

Three Phase 1 studies were conducted in a total of 88 healthy male volunteers between 2015 and 2017.[5] These studies evaluated single ascending doses (SAD) from 3 to 500 mg and multiple ascending doses (MAD) of 30, 60, or 120 mg daily for 10 days.[5]

Table 2: Phase 1 Clinical Trial Summary

| Study Type | Number of Participants | Doses Administered | Key Findings | Reference |

| Single Ascending Dose (SAD) | 64 healthy males | 3, 10, 30, 90, 150, 250, 375, 500 mg | Well-tolerated, no serious adverse events. | [5][13] |

| Multiple Ascending Dose (MAD) | 24 healthy males | 30, 60, 120 mg daily for 10 days | Well-tolerated, no serious adverse events. | [5][13] |

Phase 2a Study (NCT04008355)

A Phase 2a, randomized, double-blind, placebo-controlled trial was conducted in 36 patients with probable or possible PSP.[5][14] Participants received either placebo or one of two dosing regimens of this compound for 3 months.[15] The primary outcomes were safety and tolerability.[5]

Table 3: Phase 2a Clinical Trial (NCT04008355) Summary

| Parameter | Details | Reference |

| Participants | 36 men and women with probable or possible PSP | [5] |

| Design | Randomized, double-blind, placebo-controlled | [5] |

| Treatment Duration | 3 months | [15] |

| Primary Outcomes | Safety and tolerability | [5] |

| Key Findings | Well-tolerated with no serious drug-related adverse events. | [5] |

| Biomarker Results | - Elevated plasma progranulin relative to baseline. - Less decline in CSF progranulin compared to placebo. - Reduced total tau and phospho-tau181 in CSF compared to baseline. | [5] |

| Clinical Endpoints | Numerical improvements in the PSP-Rating Scale score and gait score. | [5] |

An open-label extension of the Phase 2a study showed that patients who received this compound for 3 months demonstrated initial signs of delayed disease progression compared to the placebo group.[9][15][16]

Caption: Clinical development workflow of this compound.

Future Directions

Following the promising results from the Phase 2a study, a larger and longer Phase 2b/3 trial is being planned to further assess the long-term safety and efficacy of this compound in a larger cohort of PSP patients.[1][3] The potential of this compound is also being explored for other neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, given the shared underlying mechanism of lysosomal dysfunction.[2][13]

Conclusion

This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the fundamental cellular process of lysosomal function through the modulation of the progranulin-prosaposin axis. Preclinical and early-phase clinical data have demonstrated a favorable safety profile and encouraging signals of biological activity. The ongoing and planned clinical development will be crucial in determining the ultimate therapeutic potential of this compound for patients with PSP and other devastating neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xerys.com [xerys.com]

- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 5. alzforum.org [alzforum.org]

- 6. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 10. UC Davis - Morris Water Maze [protocols.io]

- 11. MPD: Brown2: project protocol [phenome.jax.org]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 14. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]

- 15. azp2006.fr [azp2006.fr]

- 16. Alzprotect Reports Positive Phase 2a Extension Results for PSP [synapse.patsnap.com]

The Pharmacokinetics and Pharmacodynamics of Ezeprogind: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezeprogind (also known as AZP2006) is an orally available, first-in-class small molecule currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on tauopathies such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2] Its novel mechanism of action centers on the modulation of the progranulin-prosaposin (PGRN-PSAP) axis, which is crucial for lysosomal function.[1][2] By stabilizing the PGRN-PSAP complex, this compound aims to restore lysosomal homeostasis, reduce the accumulation of pathological protein aggregates like hyperphosphorylated tau, and attenuate neuroinflammation, thereby offering a potential disease-modifying therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in Phase 1 studies involving healthy volunteers and in a Phase 2a clinical trial with patients diagnosed with Progressive Supranuclear Palsy.[4][5][6]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed.[5] Preclinical and clinical data suggest that the compound is widely distributed in tissues.[7] Importantly, pharmacokinetic analyses have confirmed that this compound crosses the blood-brain barrier, a critical attribute for a centrally acting neurotherapeutic agent.[5][6]

Metabolism and Excretion

Details regarding the metabolism and excretion pathways of this compound are still under investigation. However, a notable metabolite, designated as M2, has been identified in plasma during clinical trials.[7]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 2a clinical trial in PSP patients.

| Parameter | 60 mg Once Daily | 80/50 mg Once Daily |

| Half-life (t½) | 764.3 hours | 684.7 hours |

| Time to Steady State | Approximately 45 days | Approximately 28 days |

| Patients received 80 mg for the first 10 days, followed by 50 mg for the remainder of the treatment period.[5] |

Pharmacodynamics

The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action, focusing on the restoration of lysosomal function and the modulation of downstream pathological processes in neurodegeneration.

Mechanism of Action

This compound acts as a molecular chaperone, binding to and stabilizing the complex of progranulin (PGRN) and its co-factor, prosaposin (PSAP).[1][2] This stabilization is crucial for the proper trafficking of both proteins to the lysosome. The enhanced delivery of the PGRN-PSAP complex to the lysosome reinforces the lysosomal membrane integrity and boosts its proteolytic capacity.[2] This, in turn, is believed to lead to the enhanced clearance of misfolded proteins, such as hyperphosphorylated tau and alpha-synuclein, which are hallmarks of various neurodegenerative diseases.[1][2]

Target Engagement and Biomarker Modulation

Clinical studies have provided evidence of target engagement and modulation of relevant biomarkers. In the Phase 2a trial in PSP patients, treatment with this compound led to a significant increase in plasma progranulin levels compared to baseline, confirming its effect on the target pathway.[6] Furthermore, trends toward the stabilization of progranulin levels in the cerebrospinal fluid (CSF) were observed.[5]

The following table summarizes the key pharmacodynamic findings from preclinical and clinical studies.

| Pharmacodynamic Effect | Model/Study Population | Key Findings |

| Progranulin (PGRN) Levels | Phase 2a in PSP patients | Significant increase in plasma PGRN levels.[6] |

| Tau Pathology | Preclinical tauopathy models | Reduction in hyperphosphorylated Tau.[2][3] |

| Neuroinflammation | Preclinical models | Mitigation of neuroinflammation by modulating microglial activity.[8][9] |

| Neuronal Survival | Preclinical models | Enhanced neuronal survival.[3][9] |

| Synaptic Function | Preclinical models | Promotion of synaptogenesis.[3][9] |

Experimental Protocols

Phase 1 First-in-Human Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[7]

Methodology: The study consisted of two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. In the SAD phase, healthy male volunteers received single oral doses of this compound or placebo. In the MAD phase, healthy male volunteers received daily oral doses of this compound or placebo for a specified duration. Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound and its M2 metabolite. Safety and tolerability were assessed through clinical evaluations, vital signs, electrocardiograms (ECGs), and laboratory tests.[7]

Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with PSP.[4][5]

Methodology: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[4][5] Thirty-six patients diagnosed with probable or possible PSP were randomized to receive one of two doses of this compound or a placebo for a 12-week treatment period.[4][6] This was followed by a 12-week drug-free follow-up period.[6] Pharmacokinetic profiles in plasma, whole blood, and CSF were assessed. Pharmacodynamic assessments included the measurement of biomarkers such as PGRN, neurofilament light chain (NfL), phospho-tau T181, and markers of neuroinflammation in the CSF. Exploratory efficacy endpoints, including the PSP Rating Scale (PSP-RS), were also evaluated.[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 3. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azp2006.fr [azp2006.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Ezeprogind: A Technical Guide to Target Identification and Validation in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezeprogind (AZP2006) is a novel, orally available small molecule under investigation for the treatment of neurodegenerative diseases, with a primary focus on tauopathies such as Progressive Supranuclear Palsy (PSP).[1][2] Its mechanism of action centers on the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, leading to enhanced lysosomal function and a subsequent reduction in the pathological hallmarks of neurodegeneration.[2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism and the scientific rationale for its development.

Introduction: The Progranulin-Prosaposin Axis as a Therapeutic Target

Neurodegenerative diseases, including Alzheimer's disease and PSP, are often characterized by the accumulation of misfolded proteins, such as hyperphosphorylated tau, and lysosomal dysfunction.[3][4] The progranulin (PGRN) and prosaposin (PSAP) axis has emerged as a critical regulator of lysosomal health.[3][4] PGRN is a growth factor with roles in neuronal survival and inflammation, while PSAP is a precursor to saposins, which are essential for the breakdown of sphingolipids within the lysosome.[4] this compound was developed to modulate this axis, addressing a core pathological mechanism in a range of neurodegenerative disorders.[4]

Target Identification and Binding Affinity

This compound has been identified as a molecular chaperone that binds to the PGRN-PSAP complex, stabilizing it and facilitating its trafficking to the lysosome.[3][4] This targeted action enhances the delivery of these crucial proteins to their site of action, thereby bolstering lysosomal function.

Quantitative Binding Data

The binding affinity of this compound to its targets has been quantified using a fluorescent Microscale Thermophoresis (MST) competition assay.[5]

| Compound | Target | Binding Affinity (Kd) |

| This compound | PGRN/PSAP Complex | 201 nM[5] |

| This compound | PSAP | 624 nM[5] |

In Vitro Validation: Cellular and Molecular Effects

A series of in vitro experiments have been conducted to validate the biological effects of this compound at the cellular level. These studies have demonstrated its neuroprotective, anti-inflammatory, and synaptogenic properties.

Neuroprotection and Neurite Outgrowth

In primary rat cortical neurons co-cultured with microglia and exposed to amyloid-beta 1-42 (Aβ1-42) oligomers, this compound demonstrated significant neuroprotective effects.[6]

| Treatment | Neuronal Survival (% of Control) | Neurite Network Length (µm/well) |

| Control | 100 | 15,365 ± 200 |

| Aβ1-42 | Reduced | Reduced |

| Aβ1-42 + this compound (nM concentrations) | Significantly Increased | Significantly Increased |

Data presented are qualitative summaries from the source. For detailed quantitative data, refer to the original publication.

Reduction of Tau Hyperphosphorylation and Neuroinflammation

This compound has been shown to decrease the hyperphosphorylation of tau protein and reduce neuroinflammation in cellular models.[6] Furthermore, it has demonstrated a dose-dependent inhibition of the human Toll-like receptor 9 (hTLR9), a key player in the innate immune response and neuroinflammation.[7]

| Assay | Endpoint | Result |

| Tau Hyperphosphorylation (AT100) | pTau Levels | Significantly Decreased[6] |

| hTLR9 Activity Assay | IC50 | 24 nM[7] |

Target Engagement and Validation

To confirm that the neuroprotective effects of this compound are mediated through the PGRN-PSAP axis, experiments using anti-PGRN antibodies and siRNA to knock down PGRN and PSAP were performed. The results showed that the beneficial effects of this compound on neuronal survival and neurite outgrowth were abolished in the absence of PGRN and PSAP.[6]

In Vivo Validation: Preclinical Animal Models

The efficacy of this compound has been evaluated in relevant animal models of neurodegeneration, providing crucial in vivo validation of its therapeutic potential.

Senescence-Accelerated Mouse-Prone 8 (SAMP8) Model

The SAMP8 mouse is a model of accelerated aging that exhibits cognitive deficits and pathological features associated with Alzheimer's disease.[6] Chronic oral administration of this compound (3 mg/kg/day) to SAMP8 mice resulted in significant improvements in cognitive function and a reduction in key pathological markers.[6]

| Behavioral Test | Outcome | Result |

| Y-Maze Test | Spontaneous Alternation | Significantly Increased[6] |

| Passive Avoidance Test | Step-through Latency | Significantly Increased[6] |

| Biomarker | Tissue | Effect of this compound |

| Phosphorylated Tau (T181) | Hippocampus | Reduced[6] |

| Amyloid-beta 1-42 (Aβ1-42) | Cortex | Reduced[6] |

| Interleukin-1 beta (IL-1β) | Cortex | Reduced[6] |

| Interleukin-6 (IL-6) | Cortex | Reduced[6] |

| Lipid Peroxidation (LPO) | Hippocampus | Reduced[6] |

| Progranulin (PGRN) | Hippocampus | Increased[6] |

Clinical Validation: Human Trials

This compound has progressed to clinical trials in humans, with a focus on safety, tolerability, and preliminary efficacy in patients with Progressive Supranuclear Palsy (PSP).

Phase 1 Studies

Phase 1 single and multiple ascending dose studies in 88 healthy male volunteers demonstrated that this compound was well-tolerated with no safety issues. Doses ranged from 3 to 500 mg for single doses and 30, 60, or 120 mg daily for 10 days for multiple doses.[1]

Phase 2a Study in PSP Patients

A Phase 2a trial in 36 patients with PSP further confirmed the safety and tolerability of this compound.[1] The study also provided encouraging biomarker data.[1]

| Pharmacokinetic Parameter | Value |

| Half-life | Approximately 30 days[1] |

| Time to Steady State | 4-6 weeks[1] |

| CSF Concentration | ~3% of plasma levels[1] |

| Biomarker | Effect of this compound | | :--- | :--- | :--- | | Plasma Progranulin | Elevated relative to baseline[1] | | CSF Progranulin | Less decline than placebo[1] | | Total Tau | Reduced compared to baseline[1] | | Phospho-tau181 | Reduced compared to baseline[1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

Target Validation Workflow

Caption: Workflow for in vitro target validation of this compound.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

-

Cell Culture: Primary cortical neurons from rat fetuses were co-cultured with microglial cells.

-

Induction of Toxicity: Neuronal injury was induced by exposure to Aβ1-42 oligomers.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis:

-

Neuronal Survival: The number of surviving neurons was quantified by immunocytochemistry for the neuronal marker MAP-2.

-

Neurite Network: The total length of neurites was measured using image analysis software.

-

Synapse Density: Synapses were quantified by the co-localization of presynaptic (synaptophysin) and postsynaptic (PSD95) markers.[6][7]

-

In Vivo Efficacy in SAMP8 Mice

-

Animal Model: Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice were used as a model of age-related cognitive decline and Alzheimer's disease pathology.

-

Treatment: Mice received chronic oral administration of this compound (3 mg/kg/day) in their drinking water.

-

Behavioral Analysis:

-

Y-Maze Test: Assessed spatial working memory by measuring the percentage of spontaneous alternations.

-

Passive Avoidance Test: Evaluated long-term memory based on the latency to enter a dark compartment associated with a mild foot shock.

-

-

Biochemical Analysis:

-

ELISA: Levels of pTau (T181), Aβ1-42, IL-1β, IL-6, and PGRN in hippocampal and cortical lysates were quantified by enzyme-linked immunosorbent assay.

-

Lipid Peroxidation Assay: Oxidative stress was measured by quantifying lipid peroxidation products in hippocampal tissue.[6]

-

Binding Affinity Measurement (Microscale Thermophoresis)

-

Principle: MST measures the motion of fluorescently labeled molecules in a temperature gradient, which changes upon binding to a ligand.

-

Procedure: Recombinant PGRN and PSAP were labeled with a fluorescent dye. The labeled proteins were incubated with a serial dilution of this compound.

-

Analysis: The change in thermophoresis was measured, and the dissociation constant (Kd) was calculated by fitting the data to a binding curve.[5]

Western Blot for Tau Phosphorylation

-

Sample Preparation: Protein lysates from treated cells or animal tissues were prepared.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated tau (e.g., AT100) and total tau, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Quantification: The signal was detected using a chemiluminescent substrate, and band intensities were quantified using densitometry. The ratio of phosphorylated tau to total tau was calculated.

Conclusion

The comprehensive preclinical and early clinical data strongly support the identification and validation of the progranulin-prosaposin axis as the primary target of this compound. The compound demonstrates a clear mechanism of action, involving the stabilization of the PGRN-PSAP complex and enhancement of lysosomal function. This leads to a cascade of beneficial downstream effects, including reduced tau pathology, neuroinflammation, and improved neuronal survival and function. The quantitative data from in vitro and in vivo studies provide a solid foundation for the continued clinical development of this compound as a promising therapeutic agent for PSP and potentially other neurodegenerative diseases. The ongoing and planned later-phase clinical trials will be crucial in determining its ultimate efficacy and safety in patient populations.

References

- 1. alzforum.org [alzforum.org]

- 2. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xerys.com [xerys.com]

- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 5. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In vitro studies of Ezeprogind

An In-Depth Technical Guide to the In Vitro Studies of Ezeprogind

Introduction

This compound (also known as AZP2006) is a first-in-class, orally available small molecule neuroprotective agent under investigation for the treatment of neurodegenerative diseases, particularly tauopathies such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2][3][4] Its novel mechanism of action, which centers on the modulation of lysosomal function, distinguishes it from many other therapeutic strategies that have historically focused on single targets.[1] Preclinical in vitro studies have been instrumental in elucidating its mechanism and demonstrating its potential to counteract key pathological processes, including tau pathology, neuroinflammation, and neuronal death.[3][5][6] This guide provides a detailed overview of the in vitro research on this compound, summarizing key quantitative findings, outlining experimental methodologies, and visualizing its core signaling pathways and experimental workflows.

Core Mechanism of Action: Enhancing Lysosomal Function

The primary mechanism of this compound is the stabilization of the progranulin (PGRN) and prosaposin (PSAP) protein complex.[1][3][5][6][7] This action is critical because both PGRN and PSAP are essential for maintaining the health and function of lysosomes, the cellular organelles responsible for waste degradation and recycling.[1][7]

By acting as a molecular chaperone, this compound enhances the trafficking and delivery of the intact PGRN-PSAP complex to the lysosomes via cell surface receptors like Sortilin, M6PR, and LRP1.[1][7] This leads to several beneficial downstream effects:

-

Restored Lysosomal Homeostasis : Enhanced delivery of PGRN and PSAP reinforces lysosomal membrane integrity and boosts the organelle's proteolytic capacity.[1]

-

Clearance of Pathological Proteins : Improved lysosomal function facilitates the degradation of misfolded and aggregated proteins that are hallmarks of many neurodegenerative diseases, including hyperphosphorylated tau, amyloid-beta (Aβ), and alpha-synuclein.[1][5][7]

-

Attenuation of Neuroinflammation : By promoting the clearance of cellular debris and modulating microglial activity, this compound reduces the inflammatory responses that contribute to neuronal damage.[1][5][8][9]

-

Support for Neuronal Health : The neurotrophic functions of progranulin, combined with reduced cellular stress, lead to enhanced neuronal survival, neurite outgrowth, and synaptic connectivity.[1][3][5][6][10]

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Quantitative Data from In Vitro Efficacy Studies

The neuroprotective effects of this compound have been quantified in various in vitro models of neurodegeneration. The data consistently demonstrate efficacy at nanomolar concentrations.

| Model System | Pathological Insult | This compound Concentration | Key Finding(s) | Reference(s) |

| Amyotrophic Lateral Sclerosis (ALS) | Glutamate-induced excitotoxicity | 3-100 nM | Maintained motoneuron survival at 60-80% of non-damaged control levels. | [10] |

| 30 nM | Neuroprotective effect was comparable to the approved ALS drug, Riluzole. | [10] | ||

| 3-300 nM | Protected the neurite network from degeneration. | [10] | ||

| ALS (Genetic Model) | SOD1 G93A mutation | 10-300 nM | Reduced the death of motoneurons. | [10] |

| Alzheimer's Disease (AD) | Aβ1-42 oligomers | Nanomolar (nM) concentrations | Significantly increased neuronal survival and the density of the neurite network. | [8][9] |

| Nanomolar (nM) concentrations | Increased the number of synapses. | [9] | ||

| Nanomolar (nM) concentrations | Decreased hyperphosphorylation of Tau protein. | [8][9] | ||

| Nanomolar (nM) concentrations | Reduced markers of neuroinflammation (e.g., IL-1β, IL-6) and microglial activation. | [8][9] | ||

| Parkinson's Disease (PD) | GBA mutation | Not specified | Normalized lysosome function and protected against α-synuclein toxicity. | [8] |

Detailed Experimental Protocols

The following sections describe the methodologies used in key in vitro studies to evaluate this compound.

Alzheimer's Disease Model: Aβ-Induced Neurotoxicity

This model assesses the ability of this compound to protect neurons from the toxic effects of amyloid-beta oligomers, a key pathological driver of Alzheimer's disease.

-

Cell Culture : Primary cortical neurons are harvested from rat embryos and co-cultured with primary microglia.[8][9] This co-culture system is critical as it recapitulates the cellular interplay between neurons and the brain's resident immune cells.

-

Induction of Injury : Cultures are exposed to oligomeric forms of amyloid-beta 1-42 (Aβ1-42), which are known to be highly neurotoxic.[9]

-

Treatment : this compound is applied to the cultures at various nanomolar concentrations concurrently with or prior to the Aβ1-42 insult.[9]

-

Mechanism Validation : To confirm that this compound's effects are mediated by progranulin, parallel experiments are conducted where the PGRN pathway is inhibited. This is achieved by adding a blocking anti-PGRN antibody or by using siRNA to silence the expression of PGRN and/or PSAP.[9] The abolishment of this compound's protective effects under these conditions confirms its on-target mechanism.[9][10]

-

Endpoint Analysis :

-

Neuronal Survival and Morphology : Assessed by immunocytochemistry for neuron-specific markers like Microtubule-Associated Protein 2 (MAP2), followed by quantification of surviving neurons and neurite network density.[9]

-

Synaptic Integrity : Evaluated by staining for synaptic markers such as PSD95 (postsynaptic) and Synaptophysin (presynaptic) and quantifying synapse count.[9]

-

Tau Pathology : Measured by western blot or ELISA for hyperphosphorylated Tau (e.g., using AT100 antibody).[9]

-

Neuroinflammation : Quantified by measuring the release of proinflammatory cytokines (IL-1β, IL-6) into the culture medium via ELISA and assessing microglial activation through morphological analysis or staining for markers like OX-41.[9]

-

ALS Model: Glutamate-Induced Excitotoxicity

This model evaluates this compound's ability to protect motor neurons from excitotoxicity, a mechanism implicated in ALS pathogenesis.

-

Cell Culture : Motor neurons are isolated from the spinal cord of rat embryos.[10]

-

Induction of Injury : Neuronal injury is induced by exposing the cultures to a high concentration of glutamate, which overstimulates glutamate receptors and leads to cell death.[10]

-

Treatment : this compound is added to the cultures at concentrations ranging from 3 nM to 300 nM for a duration of 48 hours.[10] Riluzole, an approved therapy for ALS, is used as a positive control.[10]

-

Endpoint Analysis :

General Experimental Workflow

Caption: A generalized workflow for in vitro testing of this compound.

Conclusion

The in vitro studies of this compound provide a strong foundation for its development as a therapeutic agent for neurodegenerative diseases. The research clearly delineates a novel mechanism of action centered on the stabilization of the PGRN-PSAP complex and the subsequent enhancement of lysosomal function. Quantitative data from disease-relevant cell models demonstrate that this compound can, at nanomolar concentrations, protect neurons from pathological insults, reduce tau hyperphosphorylation, and mitigate neuroinflammation. The detailed experimental protocols not only validate these findings but also provide a framework for future non-clinical research. These compelling preclinical results have supported the progression of this compound into clinical trials for PSP and highlight its potential as a broad-spectrum, disease-modifying therapy for a range of devastating neurodegenerative disorders.[3][5][6]

References

- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 2. This compound - AlzProtect - AdisInsight [adisinsight.springer.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]

- 5. researchgate.net [researchgate.net]

- 6. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xerys.com [xerys.com]

- 8. This compound | ALZFORUM [alzforum.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound is neuroprotective in experimental ALS | BioWorld [bioworld.com]

Animal Models for the Preclinical Assessment of Ezeprogind: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezeprogind (AZP2006) is a novel, orally available small molecule neuroprotective agent under investigation for the treatment of various neurodegenerative disorders.[1] Its primary mechanism of action involves the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to enhanced lysosomal function.[1] This technical guide provides a comprehensive overview of the key animal and in vitro models utilized in the preclinical evaluation of this compound, with a focus on Alzheimer's disease, tauopathies, and Amyotrophic Lateral Sclerosis (ALS). The document details experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: The Progranulin-Prosaposin Axis

This compound's therapeutic potential stems from its ability to stabilize the PGRN-PSAP complex.[1] This stabilization is crucial for the proper trafficking of these proteins to the lysosome, where they play a vital role in cellular waste clearance and homeostasis.[2][3] Dysfunctional lysosomal activity is a common pathological hallmark in many neurodegenerative diseases. By enhancing the delivery of PGRN and PSAP to the lysosome via receptors like Sortilin, M6PR, and LRP1, this compound helps restore lysosomal function, reduce the accumulation of toxic protein aggregates (such as hyperphosphorylated tau and amyloid-beta), and mitigate neuroinflammation.[2][3]

Animal and In Vitro Models for Alzheimer's Disease

In Vivo Model: Senescence-Accelerated Mouse Prone 8 (SAMP8)

The SAMP8 mouse is a well-established model of accelerated aging that develops age-dependent learning and memory deficits, making it a suitable model for studying age-related neurodegenerative diseases like Alzheimer's.[4][5][6][7]

Experimental Protocol:

-

Animal Model: Male SAMP8 mice are used.

-

Treatment: this compound is administered orally at a dose of 3 mg/kg/day.[8] Treatment can be initiated at different ages (e.g., 2, 4, or 6 months) and continued for a specified duration (e.g., until 10 months of age) to assess both preventative and therapeutic effects.[8]

-

Behavioral Assessment:

-

Biochemical and Histological Analysis:

-

Tissue Collection: Following behavioral testing, brain tissue is collected for analysis.

-

ELISA and Immunohistochemistry (IHC): These techniques are used to quantify levels of key biomarkers including:[8]

-

Phosphorylated Tau (pTau)

-

Amyloid-beta (Aβ)

-

Progranulin (PGRN)

-

Neuroinflammation markers (e.g., cytokines)

-

Neuronal and microglial markers

-

-

Quantitative Data Summary:

| Outcome Measure | Control (Vehicle) | This compound (3 mg/kg/day) | Reference |

| Behavioral | |||

| Y-Maze Spontaneous Alternation | Deficits observed | Significant improvement | [8] |

| Passive Avoidance Latency | Deficits observed | Significant improvement | [8] |

| Biochemical/Histological | |||

| Phosphorylated Tau Levels | Elevated | Reduced | [9] |

| Amyloid-Beta Levels | Elevated | Reduced | [9] |

| Neuroinflammation | Increased | Reduced | [8] |

| Neuronal Survival | Decreased | Increased | [9] |

In Vitro Model: Amyloid-Beta (Aβ1-42)-Induced Neurotoxicity in Primary Neurons

This model allows for the investigation of the direct neuroprotective effects of this compound against Aβ-induced toxicity.[8][10]

Experimental Protocol:

-

Cell Culture: Primary rat cortical neurons are cultured, often in the presence of microglia to better mimic the brain's cellular environment.[8][10]

-

Induction of Neurotoxicity: Neuronal injury is induced by exposing the cultures to Aβ1-42 oligomers.[8][10]

-

Treatment: this compound is applied to the cultures at various concentrations.[10]

-

Assessment of Neuroprotection:

-

Immunostaining: Neuronal survival, neurite network integrity, and synapse density are assessed by immunostaining for specific markers (e.g., MAP-2 for neurons).[10]

-

ELISA: Levels of secreted progranulin and inflammatory cytokines in the culture supernatant are quantified.[10]

-

Western Blot: Changes in the levels of key proteins, such as phosphorylated tau, are analyzed.

-

Quantitative Data Summary:

| Outcome Measure | Aβ1-42 Injury | Aβ1-42 Injury + this compound | Reference |

| Neuronal Survival | Decreased | Significantly increased | [8] |

| Neurite Network Integrity | Disrupted | Preserved | [8] |

| Synapse Density | Reduced | Increased | [8] |

| Progranulin Secretion | - | Increased | [9] |

| Neuroinflammatory Markers | Elevated | Reduced | [8] |

| Phosphorylated Tau | Increased | Reduced | [9] |

Animal Models for Tauopathies

In Vivo Model: P301S Tau Transgenic Mice

The P301S transgenic mouse model overexpresses a mutant form of human tau associated with frontotemporal dementia, leading to the development of tau pathology, neurodegeneration, and cognitive deficits.[11][12][13]

Experimental Protocol:

-

Animal Model: P301S tau transgenic mice are used.

-

Treatment: The specific dosing regimen for this compound in this model has not been detailed in the provided search results. A typical study design would involve chronic administration of the compound.

-

Behavioral Assessment: A battery of behavioral tests can be employed to assess cognitive and motor function, including:

-

Morris Water Maze

-

Y-Maze

-

Open Field Test

-

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: Brain sections are stained to visualize and quantify tau pathology (e.g., hyperphosphorylated tau, neurofibrillary tangles).

-

Western Blot: Levels of total and phosphorylated tau are quantified in brain homogenates.

-

Expected Outcomes:

Based on the known mechanism of action of this compound, treatment in P301S mice is expected to lead to a reduction in tau hyperphosphorylation and potentially an amelioration of behavioral deficits.[9]

Animal Models for Amyotrophic Lateral Sclerosis (ALS)

In Vivo Model: SOD1-G93A Transgenic Mice

The SOD1-G93A transgenic mouse is a widely used model of ALS that exhibits progressive motor neuron degeneration and muscle atrophy, mimicking key features of the human disease.[14][15][16]

Experimental Protocol:

-

Animal Model: SOD1-G93A transgenic mice are used.

-

Treatment: A chronic treatment paradigm with this compound would be employed.

-

Motor Function Assessment:

-

Grip Strength Test: Measures forelimb and hindlimb muscle strength.

-

Rotarod Test: Assesses motor coordination and balance.

-

Neurological Scoring: A scoring system to evaluate the progression of motor deficits.[15]

-

-

Histological Analysis:

-

Spinal Cord Analysis: Motor neuron counts in the spinal cord are performed to assess neurodegeneration.

-

Muscle Histology: Muscle tissue is examined for signs of atrophy.

-

Expected Outcomes:

Given this compound's neuroprotective properties, it is hypothesized that treatment in SOD1-G93A mice could slow disease progression, improve motor function, and increase survival.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating a neuroprotective compound like this compound in a relevant animal model of neurodegeneration.

Conclusion

The preclinical data gathered from a range of in vivo and in vitro models provide a strong rationale for the continued development of this compound as a potential therapeutic for neurodegenerative diseases. The use of well-characterized animal models such as the SAMP8 mouse for Alzheimer's-like pathology, P301S mice for tauopathies, and SOD1-G93A mice for ALS, allows for a comprehensive evaluation of the drug's efficacy in recapitulating key aspects of these complex disorders. The consistent findings of reduced neuropathology, improved neuronal function, and ameliorated behavioral deficits across these models underscore the promise of this compound's unique mechanism of action targeting lysosomal dysfunction. Further studies are warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. AZP2006 (this compound®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 2. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SAMP8 mouse: a model to develop therapeutic interventions for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection [frontiersin.org]

- 6. Senescence Accelerated Mouse-Prone 8: a Model of Neuroinflammation and Aging with Features of Sporadic Alzheimer's disease. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 7. SAMP8 Mice as a Model of Age-Related Cognition Decline with Underlying Mechanisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. af507a38-094e-45a8-a2bf-b8b3a2b414c6.filesusr.com [af507a38-094e-45a8-a2bf-b8b3a2b414c6.filesusr.com]

- 11. alzforum.org [alzforum.org]

- 12. researchgate.net [researchgate.net]

- 13. Tau P301S Transgenic Mice Develop Gait and Eye Movement Impairments That Mimic Progressive Supranuclear Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezeprogind's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezeprogind (AZP2006) is a novel small molecule drug candidate with a primary mechanism of action centered on the stabilization of the progranulin-prosaposin (PGRN-PSAP) complex, thereby enhancing lysosomal function.[1][2][3] While direct extensive studies on this compound's effects on mitochondrial function are not yet widely published, a compelling body of evidence suggests a significant, indirect influence. This technical guide synthesizes the current understanding of the PGRN-PSAP axis, its critical role in cellular homeostasis, and the consequential impact on mitochondrial health. Deficiencies in progranulin (PGRN) and prosaposin (PSAP) are linked to lysosomal dysfunction, which in turn is a key driver of mitochondrial impairment in a range of neurodegenerative diseases.[4][5][6][7] By restoring the function of the PGRN-PSAP axis, this compound is hypothesized to mitigate downstream mitochondrial deficits. This guide will detail the interconnected signaling pathways, present quantitative data on mitochondrial dysfunction in PGRN-deficient models, and provide established experimental protocols to assess these parameters.

Introduction: The Lysosome-Mitochondria Axis in Neurodegeneration

Neurodegenerative diseases are frequently characterized by the accumulation of misfolded proteins and cellular organelle dysfunction. Among the most critical organelles implicated are lysosomes and mitochondria. A growing body of research highlights a dynamic crosstalk between these two, where the health of one is intrinsically linked to the function of the other. Lysosomes are responsible for the degradation and recycling of cellular waste, including damaged mitochondria through a process known as mitophagy. When lysosomal function is impaired, damaged mitochondria can accumulate, leading to increased oxidative stress, reduced energy production, and eventual cell death.

This compound emerges as a promising therapeutic by targeting the very nexus of this lysosomal-mitochondrial axis. Its primary action is to stabilize the progranulin (PGRN) and prosaposin (PSAP) complex, which is essential for proper lysosomal function.[1][2][3] Progranulin is a secreted growth factor with neurotrophic and anti-inflammatory properties, and its deficiency is a known cause of frontotemporal dementia (FTD).[4][6] Prosaposin is a precursor to saposins, which are essential for the breakdown of certain lipids within the lysosome, and has also been shown to regulate levels of Coenzyme Q10, a vital component of the mitochondrial electron transport chain.[8][9][10]

By stabilizing the PGRN-PSAP complex, this compound is poised to restore lysosomal efficiency, which is hypothesized to have a cascading beneficial effect on mitochondrial function. This includes improved clearance of dysfunctional mitochondria, reduced oxidative stress, and enhanced cellular bioenergetics.

Signaling Pathways and Mechanism of Action

This compound's proposed effect on mitochondrial function is rooted in its ability to modulate the PGRN-PSAP lysosomal pathway. The following diagram illustrates the hypothesized signaling cascade.

Caption: Hypothesized signaling pathway of this compound's effects on mitochondrial function.

The workflow for assessing the impact of this compound on mitochondrial function would logically follow this pathway, starting from cellular models of PGRN/PSAP deficiency.

References

- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 2. Targeting Mitochondria in Alzheimer disease: Rationale and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Contractility Relies on Integrity of Progranulin Pathway: Insights Into Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Prosaposin regulates coenzyme Q10 levels in HepG2 cells, especially those in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Pathways Modulated by Ezeprogind

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezeprogind (AZP2006) is a novel, orally available small molecule neuroprotectant currently under investigation for the treatment of neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2][3] Its primary mechanism of action revolves around the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis, leading to an enhancement of lysosomal function.[1][2][4] This whitepaper provides a detailed technical overview of the cellular pathways modulated by this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.

Core Mechanism of Action: Stabilization of the PGRN-PSAP Complex and Lysosomal Enhancement

This compound acts as a molecular chaperone that stabilizes the interaction between progranulin (PGRN) and prosaposin (PSAP).[2][3] This stabilization is crucial for the proper trafficking and function of both proteins, which are integral to lysosomal health. The enhanced PGRN-PSAP axis results in improved lysosomal function, which is critical for the degradation and clearance of cellular waste and misfolded proteins that are hallmarks of many neurodegenerative diseases.[1][4]

The proposed mechanism suggests that this compound facilitates the trafficking of the PGRN-PSAP complex through two main routes:

-

Extracellular Pathway: this compound promotes the binding of the secreted PGRN-PSAP complex to cell surface receptors like Sortilin and CI-M6PR/LRP1. This enhances the endocytosis of the complex, leading to its delivery to the lysosome.

-

Intracellular Pathway: The compound also supports the transport of the PGRN-PSAP complex through the Golgi-endosome-lysosome pathway, ensuring its efficient targeting to the lysosome.[1]

By restoring lysosomal homeostasis, this compound helps to clear the accumulation of pathological proteins such as hyperphosphorylated tau and amyloid-beta.[1]

Downstream Cellular Effects

The primary action of this compound on the PGRN-PSAP-lysosomal axis triggers a cascade of beneficial downstream effects that counter the pathological processes observed in neurodegenerative diseases.

Reduction of Tau Pathology

In preclinical models of tauopathies, this compound has been shown to decrease the hyperphosphorylation of the tau protein.[1] This is a critical effect, as hyperphosphorylated tau is the primary component of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease and PSP. By enhancing lysosomal clearance, this compound is thought to promote the degradation of pathological tau species. In a Phase 2a clinical trial in PSP patients, treatment with this compound resulted in a reduction of total tau and phospho-tau181 in the cerebrospinal fluid (CSF) compared to baseline.[5]

Attenuation of Neuroinflammation

Neuroinflammation, primarily mediated by microglia, is another key contributor to the progression of neurodegenerative diseases. This compound has demonstrated the ability to mitigate neuroinflammation. In vitro studies using primary rat neuron/microglia co-cultures showed that this compound inhibited microglial activation and the production of pro-inflammatory cytokines.[5] This anti-inflammatory effect is likely a consequence of both the direct modulation of the PGRN-PSAP axis, as progranulin itself is a known regulator of neuroinflammation, and the enhanced clearance of pro-inflammatory protein aggregates.

Promotion of Neuronal Survival and Synaptic Integrity

By reducing the burden of toxic protein aggregates and quelling neuroinflammation, this compound ultimately promotes neuronal survival and helps maintain the integrity of the synaptic network. In preclinical studies, this compound treatment led to enhanced neuronal survival and prevented neurite loss in the presence of amyloid-beta (Aβ) oligomers.[6] Furthermore, nanomolar concentrations of this compound were found to significantly increase neuron survival, the neurite network, and the number of synapses.[7]

Quantitative Data Summary

While detailed quantitative data such as binding affinities (Kd) and specific EC50/IC50 values for all of this compound's effects are not publicly available, preclinical and clinical studies have provided some key quantitative insights.

| Parameter | Value/Effect | Model System | Reference |

| In Vitro Efficacy | |||

| Neuronal Survival | Significant increase at 10, 50, and 100 nM | Primary mouse cortical neurons with Aβ1-42 oligomers | [6] |

| Neurite Network Integrity | Maintained at normal levels at 10, 50, and 100 nM | Primary mouse cortical neurons with Aβ1-42 oligomers | [6] |

| Clinical Biomarkers (Phase 2a in PSP) | |||

| CSF Total Tau | Reduced compared to baseline | Human PSP patients | [5] |

| CSF Phospho-tau181 | Reduced compared to baseline | Human PSP patients | [5] |

| Plasma Progranulin | Elevated relative to baseline | Human PSP patients | [5] |

| CSF Progranulin | Less decline compared to placebo | Human PSP patients | [5] |

| Pharmacokinetics (Phase 1) | |||

| Half-life | ~30 days | Healthy male volunteers | [5] |

| CSF Concentration | ~3% of plasma levels | Healthy male volunteers | [5] |

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted with this compound are not fully available in the public domain. However, based on published studies, the following outlines the general methodologies employed.

In Vitro Neuronal Injury and Protection Assay

This protocol is adapted from the methods described in Callizot et al., 2021.

Objective: To assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary neurons.

Materials:

-

Primary rodent cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Aβ1-42 oligomers

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Anti-MAP-2 antibody (for neuronal morphology)

-

Anti-PSD95 and anti-synaptophysin antibodies (for synaptic integrity)

-

Fluorescently labeled secondary antibodies

-

96-well imaging plates

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well imaging plates coated with poly-L-lysine. Culture in Neurobasal medium for at least 7 days to allow for maturation.

-

Preparation of Aβ1-42 Oligomers: Prepare Aβ1-42 oligomers according to established protocols (e.g., incubation of monomeric Aβ1-42 at 4°C for 24 hours).

-

Treatment: